molecular formula C10H17N3 B15321764 5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B15321764
M. Wt: 179.26 g/mol
InChI Key: PMWPFSVRNJRMTG-UHFFFAOYSA-N
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Description

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an aminopropyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-aminopropane in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with similar reactivity but lacking the N,N-dimethyl and aminopropyl groups.

    N,N-Dimethylpyridin-2-amine: Similar structure but without the aminopropyl substitution.

    2-Aminopropylpyridine: Contains the aminopropyl group but lacks the N,N-dimethyl substitution.

Uniqueness

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminopropyl and N,N-dimethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H17N3/c1-10(2,11)8-5-6-9(12-7-8)13(3)4/h5-7H,11H2,1-4H3

InChI Key

PMWPFSVRNJRMTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(C=C1)N(C)C)N

Origin of Product

United States

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